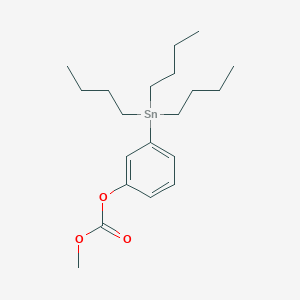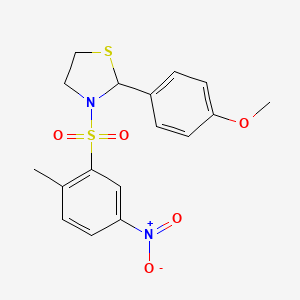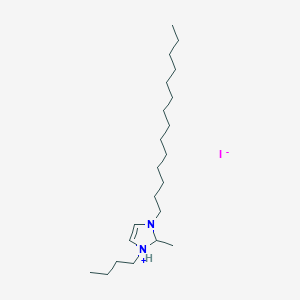
1-Butyl-2-methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-2-methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium iodide is a quaternary ammonium salt derived from imidazole. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms.
准备方法
The synthesis of 1-Butyl-2-methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium iodide typically involves the alkylation of imidazole derivatives. The process includes the following steps:
Alkylation: Imidazole is reacted with butyl iodide and tetradecyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve continuous flow processes to enhance efficiency and yield. These methods ensure the large-scale production of the compound while maintaining its quality.
化学反应分析
1-Butyl-2-methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodide ion. Common reagents include sodium hydroxide and potassium cyanide.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions. Oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride are commonly used.
Complex Formation: The compound can form complexes with transition metals, which can be utilized in catalysis and material science.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Butyl-2-methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium iodide has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
作用机制
The mechanism by which 1-Butyl-2-methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium iodide exerts its effects involves interactions with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can intercalate into DNA, disrupting its structure and function .
相似化合物的比较
1-Butyl-2-methyl-3-tetradecyl-2,3-dihydro-1H-imidazol-1-ium iodide can be compared with other imidazole derivatives such as:
1,3-Dimethylimidazolium iodide: Similar in structure but with different alkyl groups, leading to variations in solubility and reactivity.
1-Butyl-3-methylimidazolium chloride: Another quaternary ammonium salt with chloride as the counterion, which affects its chemical properties and applications.
The uniqueness of this compound lies in its specific alkyl chain lengths and iodide counterion, which confer distinct physical and chemical properties.
属性
CAS 编号 |
278603-16-0 |
|---|---|
分子式 |
C22H45IN2 |
分子量 |
464.5 g/mol |
IUPAC 名称 |
1-butyl-2-methyl-3-tetradecyl-1,2-dihydroimidazol-1-ium;iodide |
InChI |
InChI=1S/C22H44N2.HI/c1-4-6-8-9-10-11-12-13-14-15-16-17-19-24-21-20-23(22(24)3)18-7-5-2;/h20-22H,4-19H2,1-3H3;1H |
InChI 键 |
VZWVJBKLPWKGQE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCN1C=C[NH+](C1C)CCCC.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



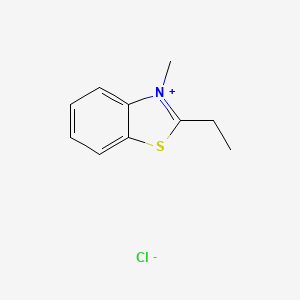
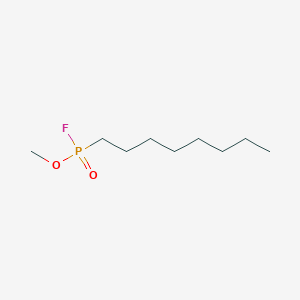
![3-[2-(Furan-3-yl)ethyl]-2,3,4-trimethylcyclohexan-1-ol;methanesulfonic acid](/img/structure/B12568922.png)
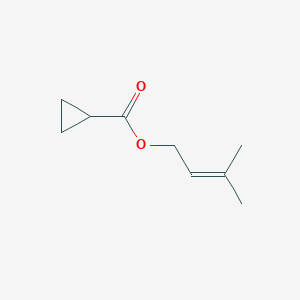
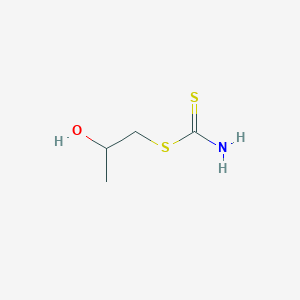
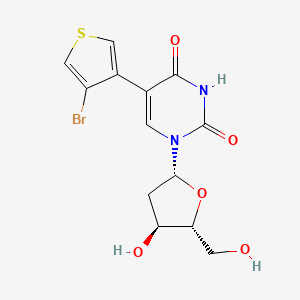
![Methyl difluoro[(thiophen-2-yl)sulfanyl]acetate](/img/structure/B12568934.png)
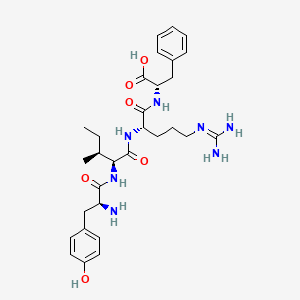
![3,4-Bis[2-(2-hydroxyethoxy)ethoxy]benzonitrile](/img/structure/B12568949.png)
![3',4',5'-Trichloro[1,1'-biphenyl]-2,5-dione](/img/structure/B12568954.png)
![Acetic acid--[(benzylamino)(naphthalen-2-yl)methyl]phosphonic acid (1/1)](/img/structure/B12568964.png)
